MFCD31560874

Description

MFCD31560874 is a chemical compound identified by its MDL number, though specific structural and synthetic details remain proprietary or unpublished in open literature. Based on analogous compounds described in available evidence, it is inferred to belong to the boronic acid or aryl halide derivative family, which are critical intermediates in pharmaceuticals and materials science . These compounds typically exhibit moderate solubility in polar solvents (e.g., 0.24–0.69 mg/ml in water) and log P values ranging from 0.61 to 2.15, suggesting balanced lipophilicity suitable for drug delivery .

Properties

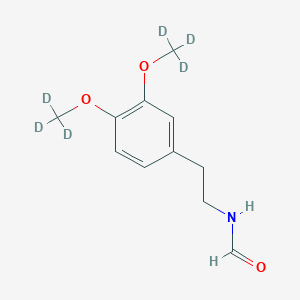

IUPAC Name |

N-[2-[3,4-bis(trideuteriomethoxy)phenyl]ethyl]formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-14-10-4-3-9(5-6-12-8-13)7-11(10)15-2/h3-4,7-8H,5-6H2,1-2H3,(H,12,13)/i1D3,2D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZNVFUYFDVUIC-WFGJKAKNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)CCNC=O)OC([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD31560874 typically involves a series of well-defined chemical reactions. One common method includes the use of diastereomerically selective cyclization reactions, which do not require a separate epimerization step . This method ensures high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

MFCD31560874 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

MFCD31560874 has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activities.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD31560874 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on MFCD31560874 and its analogs, emphasizing physicochemical properties, synthetic accessibility, and bioactivity profiles. Key compounds for comparison include:

- MFCD13195646 (CAS 1046861-20-4): A bromo-chlorophenyl boronic acid derivative.

- MFCD00039227 (CAS 1533-03-5): A trifluoromethyl-substituted aryl ketone.

- MFCD00003330 (CAS 1761-61-1): A brominated benzoic acid derivative.

Table 1: Physicochemical Properties

*Inferred values based on structural analogs. †Average of XLOGP3 and MLOGP . ‡Estimated from ESOL model .

Key Findings:

Bioavailability: this compound and MFCD13195646 exhibit high GI absorption and BBB permeability, making them candidates for CNS-targeted therapeutics.

Synthetic Complexity : this compound likely requires palladium-catalyzed cross-coupling reactions, similar to MFCD13195646’s synthesis (75°C, THF/H₂O, 1.33 hours) . MFCD00039227, however, employs simpler condensation reactions with sulfonyl hydrazides .

Safety Profiles: None of the compounds trigger PAINS alerts, indicating low risk of assay interference. This compound and MFCD00003330, however, carry warnings for skin permeability (Log Kp = -6.21 cm/s) and acute toxicity (H302), respectively .

Research Implications and Limitations

While this compound’s exact applications remain underexplored, its analogs demonstrate utility in Suzuki-Miyaura couplings (MFCD13195646) and ketone-based drug scaffolds (MFCD00039227) . Limitations include:

- Data Gaps : Direct experimental data on this compound’s CYP inhibition or P-gp substrate activity are unavailable, necessitating further in vitro studies .

- Scalability : High synthetic accessibility scores (≤2.5) suggest feasibility for industrial production, but catalyst costs (e.g., PdCl₂ complexes) may hinder scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.